molecular formula C12H18N2O2 B121111 tert-Butyl 3-aminobenzylcarbamate CAS No. 147291-66-5

tert-Butyl 3-aminobenzylcarbamate

Cat. No. B121111
M. Wt: 222.28 g/mol
InChI Key: LSOZALWRNWQPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-aminobenzylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is connected to an aromatic or heteroaromatic ring containing an amino group.

Synthesis Analysis

The synthesis of tert-butyl carbamates, such as tert-butyl 3-aminobenzylcarbamate, involves various strategies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed through aziridine opening and optical resolution, highlighting the potential for creating chiral ligands and modified peptide nucleic acids (PNAs) . Kinetic resolution has also been employed in the synthesis of tert-butyl carbamates, as seen in the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives, where high levels of stereocontrol are observed . Additionally, tert-butyl carbamates can be synthesized as intermediates in complex molecules, such as in the synthesis of an mTOR targeted PROTAC molecule, where a palladium-catalyzed Suzuki reaction was utilized .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex and is often characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonding that stabilizes the molecular structure .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, they can be involved in cyclopropanation reactions, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor . They can also participate in the formation of Schiff base compounds when coupled with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compounds. The carbamate group is a key functional group that can engage in hydrogen bonding, influencing the compound's boiling point, melting point, and solubility in various solvents. The amino group on the aromatic ring can also participate in hydrogen bonding and can be a site for further chemical modification .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : tert-Butyl 3-aminobenzylcarbamate is used in the stereoselective synthesis of various compounds. For example, it's involved in the diastereoselective aminohydroxylation of tert-butyl sorbate, leading to asymmetric synthesis of specific amino sugars (Csatayová et al., 2011).
  • Synthesis of 1,3-Diaza-heterocycles : tert-Butyl 2-aminobenzylcarbamate has been utilized in synthesizing a range of 1,3-diaza-heterocycles, demonstrating its versatility in the production of complex chemical structures (Kshirsagar & Argade, 2009).

Analytical and Material Science Applications

  • Analytical Chemistry : In analytical chemistry, methods have been developed to identify and quantify impurities in antioxidants related to tert-butyl 3-aminobenzylcarbamate, underscoring its importance in quality control for medicinal and chemical products (Shinko et al., 2022).
  • Synthesis of Coumarin Derivatives : The compound has been used in the synthesis of tert-butyl substituted 3-carboxy coumarins, demonstrating its utility in creating novel compounds for potential applications in materials science (Li & Gao, 2012).

Biological and Medicinal Research

  • In Biological Studies : It's been used in the study of metabolic pathways in organisms, such as the rat, providing insights into biochemical processes involving tert-butyl groups (Daniel, Gage, & Jones, 1968).
  • Antiinflammatory Activities : Research has been conducted on the synthesis and evaluation of compounds related to tert-butyl 3-aminobenzylcarbamate for potential antiinflammatory and analgesic properties (Ikuta et al., 1987).

Safety And Hazards

According to the available safety data sheet, tert-Butyl 3-aminobenzylcarbamate is harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[(3-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOZALWRNWQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444751
Record name tert-Butyl 3-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-aminobenzylcarbamate

CAS RN

147291-66-5
Record name tert-Butyl 3-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminophenyl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-(t-butyloxycarbonyl)-3-nitrobenzylamine (13.8 g, 54.7 mmol) in dimethylformamide (200 mL) was added tin(II) chloride dihydrate (74.1 g, 328 mmol) and the reaction was stirred at room temperature for 48 hours. The dimethylformamide was removed under vacuum. The residue was resuspended in dichloromethane (300 ml), washed with brine (200 mL), filtered through a celite pad, and the solvent removed to provide 12.2 g of the title compound. (100%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (3-nitrophenyl)methylcarbamate (40.5 g, 0.161 mol) in ethanol (810 mL) was added 10% palladium-carbon (4.1 g), and the mixture was stirred at room temperature for 19 hr under a hydrogen atmosphere. The insoluble material was filtered off through celite, and the filtrate was concentrated under reduced pressure. The precipitate was collected by filtration to give the title compound (34.1 g, 96%) as a colorless powder.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
810 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
4.1 g
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-aminobenzylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-aminobenzylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-aminobenzylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-aminobenzylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-aminobenzylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-aminobenzylcarbamate

Citations

For This Compound
1
Citations
MA Ashwell, JM Lapierre, C Brassard… - Journal of medicinal …, 2012 - ACS Publications
… Step 1: tert-Butyl 3-((3-nitropyridin-2-yl)amino)benzylcarbamate (2n) was prepared as described for 2a using tert-butyl 3-aminobenzylcarbamate and used without further purification. …
Number of citations: 81 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.